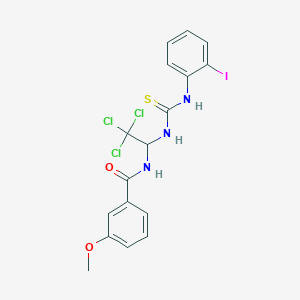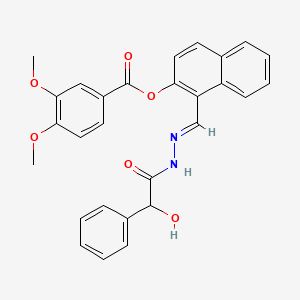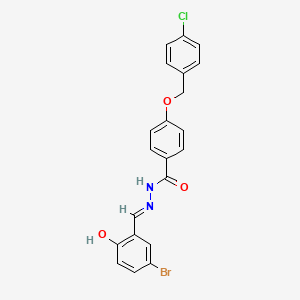
O-phenylhomoserine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de O-fenilhomoserina es un compuesto químico con la fórmula molecular C6H8ClNO. Es un derivado de la homoserina, un aminoácido, y se caracteriza por la presencia de un grupo fenilo unido a la cadena principal de la homoserina. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y biológica debido a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de O-fenilhomoserina normalmente implica la reacción de la homoserina con fenilhidroxilamina en presencia de ácido clorhídrico. Las condiciones de reacción a menudo incluyen el mantenimiento de una temperatura baja para garantizar la estabilidad de los compuestos intermedios. El proceso se puede resumir de la siguiente manera:
- La homoserina se hace reaccionar con fenilhidroxilamina.
- Se añade ácido clorhídrico a la mezcla de reacción.
- La reacción se lleva a cabo a bajas temperaturas para evitar la descomposición.
- El producto se purifica mediante cristalización u otros métodos adecuados.
Métodos de producción industrial
La producción industrial del clorhidrato de O-fenilhomoserina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y entornos controlados garantiza una calidad y un rendimiento consistentes. El proceso también puede incluir pasos adicionales para la purificación y el control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de O-fenilhomoserina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Sustitución: El grupo fenilo puede ser sustituido por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Reactivos como los halógenos y los agentes alquilantes se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir varios derivados de aminas.
Aplicaciones Científicas De Investigación
El clorhidrato de O-fenilhomoserina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en estudios relacionados con las reacciones enzimáticas y la síntesis de proteínas.
Industria: El compuesto se utiliza en la producción de diversos productos intermedios químicos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de O-fenilhomoserina implica su interacción con dianas moleculares específicas. El grupo fenilo aumenta su capacidad de interacción con enzimas y otras proteínas, lo que lo convierte en una herramienta valiosa en los estudios bioquímicos. Las vías implicadas pueden incluir la inhibición o la activación enzimática, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
O-acetil-L-homoserina: Otro derivado de la homoserina, utilizado en aplicaciones similares.
Clorhidrato de O-bencilhidroxilamina: Un compuesto relacionado con diferentes grupos funcionales.
Lactona de L-homoserina: Un compuesto utilizado en estudios de detección de quorum.
Singularidad
El clorhidrato de O-fenilhomoserina es único debido a la presencia del grupo fenilo, que confiere propiedades químicas y reactividad específicas. Esto lo hace particularmente útil en estudios que requieren interacciones específicas con proteínas y enzimas.
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
2-amino-4-phenoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
Clave InChI |
RTORIRNOEJQMMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)



![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

